molecular formula C10H20ClNO2 B1427617 2-chloro-N-(2-methoxyethyl)-N-(pentan-3-yl)acetamide CAS No. 1183841-15-7

2-chloro-N-(2-methoxyethyl)-N-(pentan-3-yl)acetamide

Cat. No.: B1427617
CAS No.: 1183841-15-7
M. Wt: 221.72 g/mol
InChI Key: UBCJBDPAWFTTIO-UHFFFAOYSA-N
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Description

2-chloro-N-(2-methoxyethyl)-N-(pentan-3-yl)acetamide is a useful research compound. Its molecular formula is C10H20ClNO2 and its molecular weight is 221.72 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-chloro-N-(2-methoxyethyl)-N-pentan-3-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20ClNO2/c1-4-9(5-2)12(6-7-14-3)10(13)8-11/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCJBDPAWFTTIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N(CCOC)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-N-(2-methoxyethyl)-N-(pentan-3-yl)acetamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H16ClN1O2C_8H_{16}ClN_1O_2. The presence of a chloro group and a methoxyethyl substituent suggests potential interactions with various biological targets.

The proposed mechanism of action for this compound involves:

  • Electrophilic Activity : The chloro group acts as an electrophile, facilitating nucleophilic attacks by biological molecules.
  • Enzyme Interaction : The methoxyethyl group may enhance solubility and bioavailability, allowing the compound to effectively reach its target sites within cells.
  • Inhibition of Enzyme Activity : Similar compounds have shown potential in inhibiting specific enzymes, which could be a pathway for its biological effects .

Antimicrobial Activity

Research indicates that chloroacetamides, including derivatives similar to this compound, exhibit significant antimicrobial properties. For instance:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
  • Gram-negative Bacteria : Moderate effectiveness against Escherichia coli.
  • Fungi : Some activity noted against Candida albicans .

Antitumor Activity

Chloroacetamides have been studied for their antitumor properties. The structural attributes of these compounds may allow them to interact with cancer cell pathways, leading to apoptosis or inhibited proliferation .

Case Studies

  • Antimicrobial Testing :
    A study evaluated various chloroacetamides against different microbial strains. The results showed that compounds with halogen substitutions had enhanced lipophilicity, aiding their penetration through cell membranes and increasing antimicrobial efficacy .
  • Structure-Activity Relationship (SAR) :
    A quantitative structure-activity relationship analysis provided insights into how modifications in the chemical structure affect biological activity. Compounds with specific functional groups exhibited improved selectivity and potency against microbial targets .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEfficacy Level
AntimicrobialStaphylococcus aureusHigh
AntimicrobialEscherichia coliModerate
AntimicrobialCandida albicansModerate
AntitumorVarious cancer cell linesVariable (promising)

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-chloro-N-(2-methoxyethyl)-N-(pentan-3-yl)acetamide exhibits notable antimicrobial properties:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA).
  • Gram-negative Bacteria : Moderate effectiveness against Escherichia coli.
  • Fungi : Some activity observed against Candida albicans.

The compound's chloro group enhances its lipophilicity, facilitating better penetration through cell membranes, which is crucial for its antimicrobial efficacy.

Antitumor Activity

Chloroacetamides, including this compound, have been investigated for their potential antitumor effects. The structural characteristics of these compounds allow them to interact with cancer cell pathways, potentially leading to:

  • Induction of apoptosis.
  • Inhibition of cancer cell proliferation.

Antimicrobial Testing

A study evaluated various chloroacetamides against microbial strains, revealing that compounds with halogen substitutions displayed enhanced efficacy due to increased lipophilicity. This property aids in overcoming bacterial resistance mechanisms.

Activity TypeTarget OrganismEfficacy Level
AntimicrobialStaphylococcus aureusHigh
AntimicrobialEscherichia coliModerate
AntimicrobialCandida albicansModerate

Structure-Activity Relationship (SAR)

Quantitative structure-activity relationship (QSAR) analyses have provided insights into how structural modifications influence biological activity. For instance, specific functional groups were found to enhance selectivity and potency against microbial targets.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEfficacy Level
AntimicrobialStaphylococcus aureusHigh
AntimicrobialEscherichia coliModerate
AntimicrobialCandida albicansModerate
AntitumorVarious cancer cell linesVariable (promising)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-(2-methoxyethyl)-N-(pentan-3-yl)acetamide
Reactant of Route 2
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2-chloro-N-(2-methoxyethyl)-N-(pentan-3-yl)acetamide

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